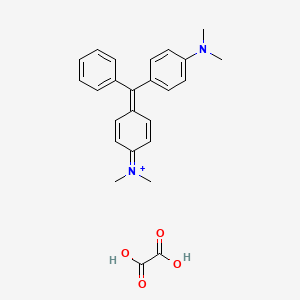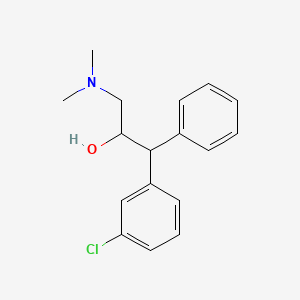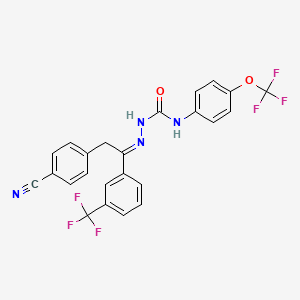
Metaflumizone
Overview
Description
Mechanism of Action
Metaflumizone, also known as this compound (E-isomer), (Z)-Metaflumizone, or (E)-Metaflumizone, is a semicarbazone insecticide that exhibits broad-spectrum activity against various pests . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the voltage-dependent sodium channels in the nerve cells of target insects . These channels are crucial for the propagation of action potentials in neurons, and their disruption leads to the paralysis and death of the affected insects .
Mode of Action
This compound works by blocking sodium channels in target insects, resulting in flaccid paralysis . It blocks sodium channels by binding selectively to the slow-inactivated state, which is characteristic of the Sodium Channel Blocker Insecticides (SCBIs) . This mode of action is distinct from all other sodium channel-targeting insecticides, including pyrethroids .
Biochemical Pathways
This compound affects the sodium ion transport pathway in the nervous system of insects . By blocking the voltage-dependent sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This disruption leads to the paralysis and eventual death of the insect .
Pharmacokinetics
Following oral administration to rats, the absorption of this compound into the bloodstream was rather low, with most of the administered dose being excreted through feces . Absorbed this compound is extensively metabolized, and several metabolites can be detected in blood, bile, and urine . After topical administration to dogs, absorption through the skin is very low . Treated animals may ingest this compound through licking or grooming .
Result of Action
The result of this compound’s action is the paralysis and death of the target insects . By blocking the sodium channels, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis . This paralysis prevents the insect from feeding or moving, eventually leading to its death .
Action Environment
This compound has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems . Its action, efficacy, and stability can be influenced by environmental factors such as soil type, temperature, and moisture levels . For example, a study on the degradation of this compound under aerobic conditions in Brazilian soil showed that the degradation rate varied depending on the soil type .
Biochemical Analysis
Biochemical Properties
Metaflumizone acts by blocking voltage-dependent sodium channels in the nervous system of target insects, resulting in their paralysis . It interacts with these sodium channels by binding selectively to the slow-inactivated state . This interaction is characteristic of the semicarbazone class of insecticides, to which this compound belongs .
Cellular Effects
This compound exhibits substantial toxicity against various insects. For instance, it has been shown to have significant toxicity against the fall armyworm, Spodoptera frugiperda, with LC50 values of 2.43 mg/kg at 72 hours . This indicates that this compound can influence cell function by disrupting normal neural activity, leading to paralysis and eventual death of the insect .
Molecular Mechanism
The molecular mechanism of this compound involves the blocking of sodium channels in target insects . It achieves this by binding selectively to the slow-inactivated state of these channels . This results in flaccid paralysis, effectively immobilizing the insect .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, sublethal exposure to this compound significantly shortened adult longevity, extended pupal developmental times, and led to reduced pupal weight, pupation rates, and adult fecundity in the treated parental generation at LC10 or LC30 concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in rats given this compound orally by gavage, absorption was up to 17% of the administered dose after a single dose at 6 mg/kg body weight, and up to 7% after a single dose at 30 or 1000 mg/kg body weight .
Metabolic Pathways
This compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . Unchanged parent compound was the major component of the residues extracted in tissues and plasma .
Transport and Distribution
This compound is widely distributed throughout the body . Residues in tissues at 168 hours after a single dose at 6 or 30 mg/kg body weight accounted for approximately 15% or approximately 2–3% of the administered dose, respectively, with fat, liver, kidney, muscle, and blood containing the highest concentrations of residues .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the areas of the cell where voltage-dependent sodium channels are present, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metaflumizone involves the reaction of 4-(trifluoromethoxy)aniline with 4-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine to form the semicarbazone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Metaflumizone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Metaflumizone has several scientific research applications:
Chemistry: Used as a model compound to study sodium channel blockers and their interactions with insect nervous systems.
Biology: Investigated for its effects on insect physiology and behavior.
Industry: Used in the development of new insecticides and pest control strategies
Comparison with Similar Compounds
Similar Compounds
Indoxacarb: Another sodium channel blocker insecticide.
Fipronil: A phenylpyrazole insecticide that also targets the nervous system of insects.
Imidacloprid: A neonicotinoid insecticide that affects the nervous system but through a different mechanism.
Uniqueness
Metaflumizone is unique in its specific action as a semicarbazone sodium channel blocker, which provides a different mode of action compared to other insecticides. This uniqueness makes it valuable in managing insecticide resistance and providing an alternative in integrated pest management strategies .
Properties
IUPAC Name |
1-[[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFOMMKAVSCNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040373 | |
| Record name | Metaflumizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139968-49-3 | |
| Record name | Metaflumizone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139968-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaflumizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Metaflumizone?
A1: this compound acts as a sodium channel blocker insecticide (SCBI). [, , , ] It specifically targets voltage-gated sodium (Nav) channels in insects, blocking the flow of sodium ions and disrupting nerve impulse transmission. This leads to paralysis and ultimately death of the insect. [, ]
Q2: Does this compound require metabolic activation to exert its insecticidal activity?
A2: Unlike some insecticides, this compound does not require metabolic activation. It is toxic to insects in its original form. []
Q3: How does this compound's interaction with sodium channels differ from that of pyrethroids?
A3: While both this compound and pyrethroids target sodium channels, they do so in distinct ways. This compound acts as a sodium channel blocker, effectively shutting down the channel, whereas pyrethroids function as sodium channel modulators, disrupting the channel's normal gating mechanism. []
Q4: Which state of the Nav channel does this compound preferentially bind to?
A4: Research suggests that this compound exhibits state-dependent inhibition, preferentially targeting Nav channels in the slow-inactivated state. This is similar to other SCI insecticides. []
Q5: Are there any studies investigating the specific binding site of this compound on insect Nav channels?
A5: While the precise binding site of this compound on insect Nav channels is still being elucidated, research on the diamondback moth (Plutella xylostella) has identified two point mutations (F1845Y and V1848I) in the sixth segment of domain IV of the PxNav protein that are associated with resistance to both this compound and indoxacarb (another SCBI). These mutations are located within a highly conserved sequence region predicted to be involved in the binding sites of local anesthetics and SCBIs. []
Q6: What strategies are recommended to manage potential resistance development to this compound?
A7: Implementing a robust insecticide resistance management (IRM) program is crucial. Key strategies include rotating this compound with insecticides possessing different modes of action, avoiding consecutive applications of this compound or other SCBIs, and monitoring insect populations for early signs of resistance development. [, , ]
Q7: Against which insect pests has this compound shown efficacy?
A7: this compound exhibits efficacy against a broad spectrum of insect pests, particularly those belonging to the Lepidoptera and Coleoptera orders. Notable targets include:
- Lepidoptera: Spodoptera frugiperda (fall armyworm), [, , , ] Cnaphalocrocis medinalis (rice leaf roller), [, , ] Spodoptera exigua (beet armyworm), [, ] Plutella xylostella (diamondback moth), [, , ] and Helicoverpa armigera (cotton bollworm). []
- Coleoptera: Leptinotarsa decemlineata (Colorado potato beetle). [, ]
Q8: Are there any studies exploring the use of this compound in combination with other insecticides?
A9: Yes, research suggests that certain binary mixtures of this compound with other insecticides can enhance its efficacy against specific pests. For instance, a synergistic effect was observed when this compound was combined with chlorantraniliprole against the fall armyworm (S. frugiperda). [] Similarly, combining this compound with a low rate of esfenvalerate also demonstrated efficacy against the Colorado potato beetle (L. decemlineata). []
Q9: What analytical methods are used to detect and quantify this compound residues?
A12: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique for detecting and quantifying this compound residues in various matrices, including crops and soil. This method offers high sensitivity and selectivity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


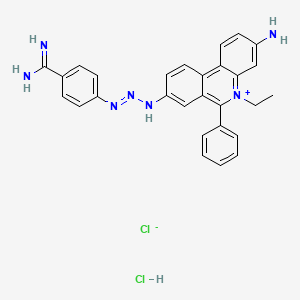
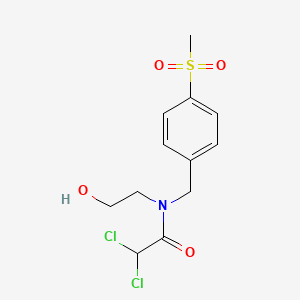

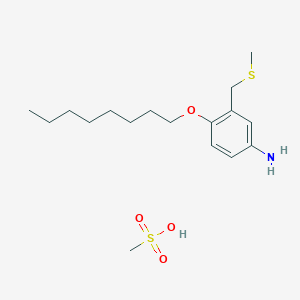
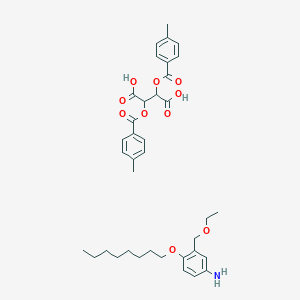

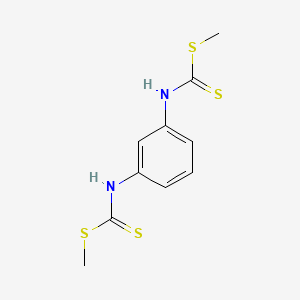
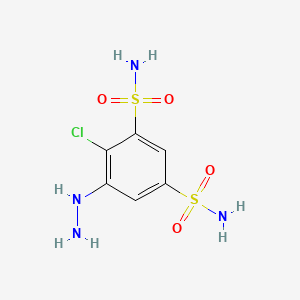
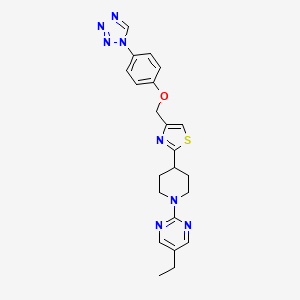
![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)
![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)

